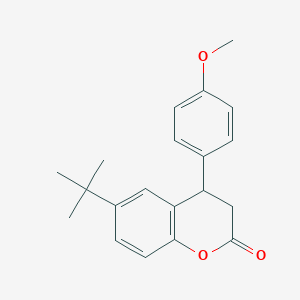![molecular formula C13H12F3N3O B5424055 1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5424055.png)
1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. This compound has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
作用机制
The mechanism of action of 1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been shown to have neuroprotective effects, which can protect neurons from damage and death.
实验室实验的优点和局限性
The advantages of using 1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide in lab experiments include its high purity, stability, and specificity. This compound can be easily synthesized in large quantities, making it an ideal compound for use in scientific research. However, there are also limitations to using this compound in lab experiments. One limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound may have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for the study of 1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide. One direction is to further investigate its potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to study its effects on other signaling pathways and cellular processes. Additionally, it may be useful to develop new synthesis methods to produce modified versions of this compound with improved properties. Finally, it may be useful to investigate the potential use of this compound as a tool for studying the role of COX-2 in various physiological processes.
Conclusion
In conclusion, this compound is a chemical compound with unique chemical properties that make it an ideal compound for use in scientific research. This compound has been extensively studied for its potential applications in the treatment of various diseases, and its mechanism of action has been partially elucidated. While there are limitations to using this compound in lab experiments, its advantages make it an important tool for studying various physiological processes. Future research on this compound will likely yield new insights into its potential applications and mechanisms of action.
合成方法
The synthesis of 1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves the reaction of 4-(trifluoromethyl)aniline with ethyl 2-cyanoacetate in the presence of a base such as sodium hydroxide. The reaction mixture is heated under reflux for several hours to obtain the desired compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.
属性
IUPAC Name |
1-ethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-2-19-8-7-11(18-19)12(20)17-10-5-3-9(4-6-10)13(14,15)16/h3-8H,2H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXTUJISDVCYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5423976.png)

![6-(1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5423983.png)
![4-{2-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5423991.png)
amine hydrochloride](/img/structure/B5424003.png)
![1-[(dimethylamino)sulfonyl]-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-4-piperidinecarboxamide](/img/structure/B5424005.png)

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrimidine-5-carboxamide](/img/structure/B5424029.png)
![ethyl 5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5424034.png)
![rel-(4aS,8aR)-6-(1-benzofuran-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5424042.png)
![3-{2-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5424047.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5424065.png)

![N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5424074.png)